[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride
Description
[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS: 1779124-48-9) is an imidazole-derived amine salt with a molecular weight of 187.67 g/mol . Its structure features a cyclopropylmethyl group attached to the imidazole nitrogen, conferring unique steric and electronic properties.
Properties
IUPAC Name |
[3-(cyclopropylmethyl)imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-3-8-4-10-6-11(8)5-7-1-2-7;/h4,6-7H,1-3,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGKROAZCBOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC=C2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with imidazole derivatives in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize the reaction conditions. Purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds.
Scientific Research Applications
Chemistry: In chemistry, [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be used in the design of drugs for treating infections, inflammation, and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Imidazole Ring
Alkyl and Aromatic Substituents
- [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine Hydrochloride (CAS: 1707580-62-8) Substituent: 3-Bromobenzyl group. Molecular Weight: Higher (C₁₁H₁₃BrClN₃) due to bromine.
1-(1-Isobutyl-1H-imidazol-5-yl)methanamine Dihydrochloride
Heterocycle Modifications
- [1-(Cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine Hydrochloride (CAS: 1797548-31-2) Core Structure: Tetrazole replaces imidazole. Molecular Weight: Not explicitly stated but likely higher due to tetrazole’s nitrogen-rich structure. Properties: Tetrazole’s strong electron-withdrawing nature alters acidity and hydrogen-bonding capacity, impacting receptor interactions .
Salt Form Comparisons
Electronic and Steric Effects
- Electronic Effects: Slightly electron-donating, stabilizing adjacent positive charges in the amine group .
Trifluoromethylcyclopropyl Analog (CAS: 1783418-59-6) :
- Substituent : 1-(Trifluoromethyl)cyclopropyl.
- Properties : Strong electron-withdrawing effect from CF₃ group increases acidity (pKa ~1.27 predicted) and metabolic resistance .
Biological Activity
[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS No. 1779124-48-9) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₄ClN₃
- Molecular Weight : 187.67 g/mol
- Chemical Structure : The compound features an imidazole ring and a cyclopropylmethyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes related to inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors involved in neurotransmission or cellular signaling.
Anticancer Activity
Recent studies have explored the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that imidazole derivatives can reduce pro-inflammatory cytokine production and inhibit pathways such as NF-kB.
Study 1: Cytotoxicity in Cancer Cells
A study published in 2023 investigated the cytotoxic effects of various imidazole derivatives, including this compound, on glioma cells. The findings indicated that this compound significantly inhibited cell viability and induced apoptosis through multiple pathways, including the activation of caspases and the inhibition of the PI3K/AKT pathway.
Study 2: Inhibition of Inflammatory Mediators
Another study assessed the impact of the compound on inflammation-induced by lipopolysaccharides (LPS) in macrophages. Results demonstrated a marked decrease in the secretion of TNF-alpha and IL-6, suggesting that this compound may serve as a potential therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
